molecular formula C4H10O2 B107823 1,1,2,2,3,3,4,4-Octadeuteriobutane-1,4-diol CAS No. 74829-49-5

1,1,2,2,3,3,4,4-Octadeuteriobutane-1,4-diol

Cat. No. B107823
CAS RN: 74829-49-5
M. Wt: 98.17 g/mol
InChI Key: WERYXYBDKMZEQL-SVYQBANQSA-N
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Description

“1,1,2,2,3,3,4,4-Octadeuteriobutane-1,4-diol” is a chemical compound with the molecular formula C4H2D8O2 . It has a molecular weight of 98.17030 .


Physical And Chemical Properties Analysis

This compound has a density of 1.108 g/mL at 25ºC, a boiling point of 230ºC(lit.), and a melting point of 16ºC(lit.) . Its exact mass is 98.11830 , and it has a PSA of 40.46000 . The index of refraction is n20/D 1.4427(lit.) .

Safety And Hazards

The compound has a flash point of >230 °F . It is labeled with the symbol GHS07 and the signal word "Warning" . Hazard statements include H302-H336 , indicating that it may be harmful if swallowed and may cause drowsiness or dizziness. Precautionary statements include P261 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray. It has hazard codes Xi, indicating that it is an irritant .

properties

IUPAC Name

1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERYXYBDKMZEQL-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583480
Record name (~2~H_8_)Butane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanediol-1,1,2,2,3,3,4,4-d8

CAS RN

74829-49-5
Record name (~2~H_8_)Butane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74829-49-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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